![molecular formula C14H16N4O4S B2703200 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034551-66-9](/img/structure/B2703200.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a pyrazol ring and an isoxazole ring, both of which are types of nitrogen-containing heterocycles . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.
Synthesis Analysis
The synthesis of furan-based compounds like this one can involve various chemical reactions. For example, furan synthesis can involve the Paal-Knorr Furan Synthesis, which is a method for synthesizing furan derivatives . Copper/silver-mediated cascade reactions have also been used for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the compound’s geometrical and vibrational properties .Chemical Reactions Analysis
Furan compounds like this one can participate in a variety of chemical reactions. For example, furfural, a derivative of furan, can undergo condensation with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The reactivity of various furan-2-carboxaldehyde derivatives in this reaction is also noteworthy .Physical And Chemical Properties Analysis
Furan, a component of this compound, is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents .
- The compound’s structure includes a furan nucleus, which contributes to its biological activity. It has been tested against both gram-positive and gram-negative bacteria .
- Beyond pharmaceutical applications, furan derivatives play a role in sustainable chemistry. Furan platform chemicals (FPCs) derived from biomass include furfural and 5-hydroxymethylfurfural .
- Pyrimidine-derived indole ribonucleosides containing furan have been synthesized and tested for antiproliferative activity against various cancer cell lines .
Antibacterial Activity
Cardiovascular Imaging
Furan Platform Chemicals
Antiproliferative and Antiviral Properties
Other Therapeutic Aspects
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-5-6-18-9-12(8-15-18)13-4-3-7-21-13/h3-4,7-9,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKVJHUVHKLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide |
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